molecular formula C6H6N2O6S B1275784 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 96-67-3

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B1275784
CAS No.: 96-67-3
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O6S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino, hydroxy, and nitro functional groups on the benzene ring. This compound is known for its diverse applications in various fields, including the synthesis of dyes, drugs, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of 3-Amino-2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The presence of amino, hydroxy, and nitro groups allows it to participate in hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can influence biological pathways and chemical processes, making it a versatile compound in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
  • 5-Amino-2-methoxybenzenesulfonic acid
  • 2,4-Dihydroxyaniline hydrochloride
  • Benzene-1,4-diamine

Uniqueness

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of dyes and pigments, as well as in various biochemical applications.

Properties

IUPAC Name

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DQIVFTJHYKDOMZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H6N2O6S
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID3024495
Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Molecular Weight

234.19 g/mol
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Physical Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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CAS No.

96-67-3, 98171-51-8
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Record name 2-Amino-4-nitrophenol-6-sulfonic acid
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Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Record name 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate
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Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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